ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
CL-2660 is a chemical compound with the CAS number 853694-34-5. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary targets of ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that in acidic anhydrous media, certain chromenes can react intramolecularly . This could potentially be a part of the compound’s interaction with its targets.
Result of Action
As this compound is provided to early discovery researchers , it’s likely that its effects are being studied in various experimental contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-2660 involves several steps, including the use of specific reagents and reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of CL-2660 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: CL-2660 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of CL-2660 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of CL-2660 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties .
Scientific Research Applications
Chemistry: In chemistry, CL-2660 is used as a reagent in various synthetic processes. Its unique reactivity makes it valuable for the development of new compounds and materials .
Biology: In biological research, CL-2660 is used to study cellular processes and molecular interactions. It has been employed in experiments to understand the mechanisms of various biological pathways .
Medicine: CL-2660 has shown potential in medical research, particularly in the development of new therapeutic agents. Its unique properties make it a candidate for drug discovery and development .
Industry: In the industrial sector, CL-2660 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in industrial processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CL-2660 include other chlorine-containing compounds such as chlorine dioxide and potassium chlorate. These compounds share some chemical properties but differ in their specific applications and reactivity .
Uniqueness: CL-2660 is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it distinct from other similar compounds .
Conclusion
CL-2660 is a versatile and valuable compound with applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a subject of interest in scientific research and industrial production.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGGBDBRGYOOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171245 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-20-1 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1821-20-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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